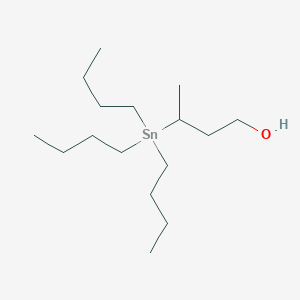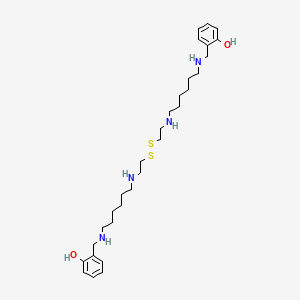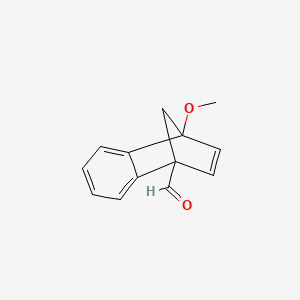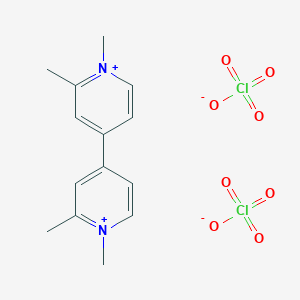
1,1',2,2'-Tetramethyl-4,4'-bipyridin-1-ium diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound with the molecular formula C14H18Cl2N2O8. It is a derivative of bipyridinium, a class of compounds known for their electrochemical properties and applications in various fields, including supramolecular chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with methylating agents under controlled conditions. One common method is the Zincke reaction, which involves the cyclocondensation of rigid, electron-rich aromatic diamines with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Reduction: It can be reduced to form radical cations, which are studied for their unique electronic properties.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce radical cations .
科学的研究の応用
1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate has several scientific research applications:
作用機序
The mechanism of action of 1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate involves its ability to undergo reversible redox reactions. These reactions are facilitated by the compound’s unique electronic structure, which allows it to accept and donate electrons readily. The molecular targets and pathways involved include various redox-active sites in both chemical and biological systems .
類似化合物との比較
Similar Compounds
- 1,1’-Dibenzyl-4,4’-bipyridinium dichloride
- 1,1’-Diethyl-4,4’-bipyridinium dibromide
- 1,1’-Diphenyl-4,4’-bipyridinium dichloride
- N-Methyl-2,2’-bipyridinium iodide
Uniqueness
1,1’,2,2’-Tetramethyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its specific methylation pattern, which imparts distinct electrochemical properties. This makes it particularly useful in applications requiring precise control over redox states and electronic properties .
特性
CAS番号 |
92834-26-9 |
|---|---|
分子式 |
C14H18Cl2N2O8 |
分子量 |
413.2 g/mol |
IUPAC名 |
4-(1,2-dimethylpyridin-1-ium-4-yl)-1,2-dimethylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C14H18N2.2ClHO4/c1-11-9-13(5-7-15(11)3)14-6-8-16(4)12(2)10-14;2*2-1(3,4)5/h5-10H,1-4H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
RPBZPPBOFNOMFC-UHFFFAOYSA-L |
正規SMILES |
CC1=[N+](C=CC(=C1)C2=CC(=[N+](C=C2)C)C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


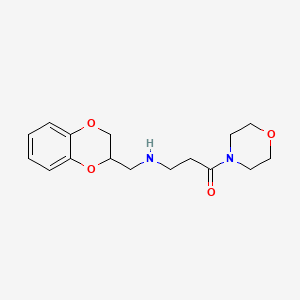
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)
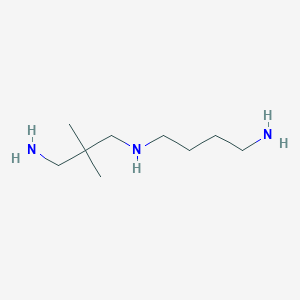
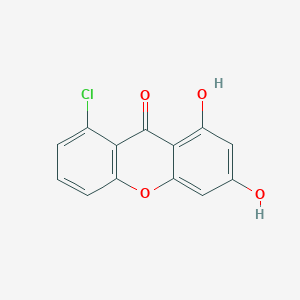
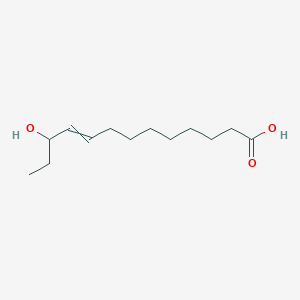
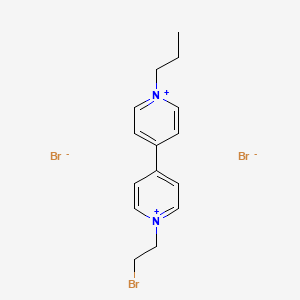
![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)


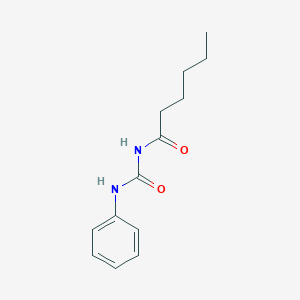
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
